molecular formula C19H21N3O4 B4924509 (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine

(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine

Cat. No. B4924509
M. Wt: 355.4 g/mol
InChI Key: LLQYHDWSRWJKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DOI, is a potent psychoactive compound that belongs to the family of phenethylamines. It is a derivative of mescaline and has a similar chemical structure to LSD. DOI is known to induce hallucinogenic effects and has been widely studied for its potential therapeutic applications.

Mechanism of Action

(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine is thought to modulate the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Biochemical and Physiological Effects:
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to induce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also alter the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. Studies have also suggested that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine may have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor. It can also induce a state of altered consciousness that may be useful for studying the neurobiology of consciousness. However, (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine also has several limitations, including its potential for abuse and the fact that it is classified as a controlled substance in many countries.

Future Directions

There are several potential future directions for research on (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of novel therapeutic agents that target the serotonin system, including the 5-HT2A receptor. Another area of interest is the study of the neurobiology of consciousness and the role of the serotonin system in mediating altered states of consciousness. Finally, there is a need for further research on the safety and efficacy of (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine and other psychoactive compounds for therapeutic use.

Synthesis Methods

(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized through several methods, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-(1H-indol-3-yl)ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-(1H-indol-3-yl)ethylamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base.

Scientific Research Applications

(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can induce a state of altered consciousness that may be beneficial in psychotherapy. It has also been shown to have anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-18-9-14(17(22(23)24)10-19(18)26-2)11-20-8-7-13-12-21-16-6-4-3-5-15(13)16/h3-6,9-10,12,20-21H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQYHDWSRWJKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5569532

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